molecular formula C15H12FNO3 B12202105 N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide CAS No. 865284-36-2

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide

Cat. No.: B12202105
CAS No.: 865284-36-2
M. Wt: 273.26 g/mol
InChI Key: USAMRTHVPSRDNR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a hydroxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the condensation of 4-fluorobenzoyl chloride with 2-amino-2-oxoethylbenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide.

    Reduction: Formation of N-[2-(4-fluorophenyl)-1-hydroxyethyl]benzamide.

    Substitution: Formation of N-[2-(4-methoxyphenyl)-1-hydroxy-2-oxoethyl]benzamide.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the hydroxy and carbonyl groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is unique due to the presence of both a hydroxy group and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.

Properties

CAS No.

865284-36-2

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide

InChI

InChI=1S/C15H12FNO3/c16-12-8-6-10(7-9-12)13(18)15(20)17-14(19)11-4-2-1-3-5-11/h1-9,15,20H,(H,17,19)

InChI Key

USAMRTHVPSRDNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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